Technical Whitepaper: 5-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine
Technical Whitepaper: 5-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine
A Pivotal Scaffold in Kinase Inhibitor Design
Executive Summary
5-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine (CAS: 1092579-95-7) represents a highly specialized "privileged scaffold" in modern medicinal chemistry. Belonging to the 7-azaindole class, this molecule serves as a bioisostere of the purine core found in ATP. Its structural architecture—specifically the 5-bromo handle and the 4-methoxy group—provides a unique vector for diversification in Structure-Activity Relationship (SAR) studies, particularly for Type I and Type II kinase inhibitors targeting FGFR, SGK-1, and PIM pathways.
This guide details the physicochemical properties, validated synthetic pathways, and handling protocols required to utilize this compound effectively in high-throughput lead optimization.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]
The precise characterization of 5-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine is critical for accurate stoichiometry in library synthesis and mass spectrometry deconvolution.
Table 1: Compound Passport
| Property | Specification |
| IUPAC Name | 5-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine |
| Common Name | 5-Bromo-4-methoxy-7-azaindole |
| CAS Registry Number | 1092579-95-7 |
| Molecular Formula | |
| Molecular Weight (Average) | 227.06 g/mol |
| Monoisotopic Mass | 225.97 Da ( |
| Physical State | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in DCM |
| pKa (Calculated) | ~13.1 (Pyrrole NH) |
Critical Analytical Note: Due to the presence of Bromine, Mass Spectrometry (LC-MS) analysis will display a characteristic 1:1 isotopic doublet (M and M+2 peaks) at m/z 227 and 229 (positive mode,
). This signature is the primary confirmation of the halogen's integrity during reactions [1, 2].
Synthetic Architecture & Regiocontrol[5]
Synthesizing 5-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine presents a regiochemical challenge. Direct bromination of the 4-methoxy-7-azaindole core often favors the C3 position (the pyrrole ring) via Electrophilic Aromatic Substitution (EAS), rather than the desired C5 position on the pyridine ring.
To guarantee regiochemical purity, the Nucleophilic Aromatic Substitution (
Mechanism of Action: Displacement
The 4-position in 7-azaindole is activated for nucleophilic attack, especially when the ring nitrogen is protonated or complexed. However, the presence of the electron-withdrawing bromine at C5 further activates the C4-chloride towards displacement by methoxide.
Validated Experimental Protocol
Objective: Synthesis of 5-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine from 5-bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine.
Scale: 10 mmol input.
Reagents & Equipment[9]
-
Precursor: 5-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine (2.31 g, 10 mmol).
-
Nucleophile: Sodium Methoxide (NaOMe), 30% wt solution in methanol (5.4 g, ~30 mmol) or freshly prepared solid (1.62 g).
-
Solvent: Anhydrous Methanol (50 mL).
-
Vessel: 100 mL Round Bottom Flask (RBF) with reflux condenser and nitrogen inlet.
Step-by-Step Methodology
-
Inertion: Flame-dry the RBF and flush with
to remove ambient moisture, which can compete with methoxide. -
Solvation: Charge the flask with the precursor (5-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine) and anhydrous methanol. Stir until a suspension forms.
-
Activation: Add Sodium Methoxide dropwise over 5 minutes. Note: The solution may warm slightly due to exotherm.
-
Reflux: Heat the reaction mixture to reflux (65°C) for 12–16 hours.
-
Process Control: Monitor by TLC (50% EtOAc/Hexane) or LC-MS. The starting material (Cl-analog) should disappear, and the product (OMe-analog) will appear.
-
-
Quench & Isolation:
-
Cool to room temperature.
-
Concentrate the solvent in vacuo to ~20% of original volume.
-
Pour the residue into ice-cold water (100 mL). The product typically precipitates as a solid.
-
Adjust pH to ~7 with 1N HCl if necessary to ensure the azaindole NH is protonated and neutral.
-
-
Purification: Filter the precipitate, wash with cold water, and dry under high vacuum. If purity is <95%, recrystallize from Ethanol/Water.
Yield Expectation: 85–92%.
Analytical Validation
To validate the identity of the synthesized compound, compare spectral data against the following expected parameters.
Mass Spectrometry (LC-MS)
-
Ionization: ESI+
-
Pattern: Distinct doublet separated by 2 mass units.
-
Peak A (
): ~227.0[1] -
Peak B (
): ~229.0 -
Relative Intensity: ~1:1 ratio.
-
Proton NMR ( NMR, 400 MHz, DMSO- )
- 11.8 ppm (br s, 1H): Indole N-H.
- 8.2 ppm (s, 1H): C6-H (Pyridine ring). This proton is deshielded by the adjacent ring nitrogen.
- 7.4 ppm (d, 1H): C2-H (Pyrrole ring).
- 6.5 ppm (d, 1H): C3-H (Pyrrole ring).
-
4.0 ppm (s, 3H):
group.
Medicinal Chemistry Applications
The 5-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine scaffold is not merely an intermediate; it is a strategic building block for Fragment-Based Drug Discovery (FBDD) .
Structural Logic for Kinase Inhibition
-
Hinge Binding: The 7-azaindole core (N1 and N7) forms a bidentate hydrogen bond with the ATP-binding hinge region of kinases (e.g., FGFR, JAK).
-
Gatekeeper Interaction: The 4-methoxy group often projects toward the "gatekeeper" residue, providing steric bulk that can induce selectivity against kinases with smaller gatekeeper pockets.
-
Solubilizing Vector: The 5-bromo position is the primary handle for Suzuki-Miyaura or Buchwald-Hartwig couplings. This allows the attachment of solubilizing tails (e.g., piperazines, morpholines) that extend into the solvent-exposed region of the protein [3, 4].
Safety & Handling (MSDS Summary)
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Protect from light to prevent debromination over long periods.
-
Disposal: Halogenated organic waste stream. Do not mix with acid streams due to potential release of toxic byproducts.
References
-
ChemicalBook. (2023). 5-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine Properties and Safety. Retrieved from
-
PubChem. (2023). Compound Summary for CID 168075798: 5-bromo-3-methoxy-1H-Pyrrolo[2,3-b]pyridine (Isomer Context). National Library of Medicine. Retrieved from
-
Wang, H., et al. (2013). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.[4] Royal Society of Chemistry (RSC Advances). Retrieved from
-
ResearchGate. (2013).[5] Crystal structure and synthesis of 5-Bromo-1H-pyrrolo[2,3-b]pyridine derivatives. Retrieved from
Sources
- 1. 5-bromo-3-methoxy-1H-Pyrrolo[2,3-b]pyridine | C8H7BrN2O | CID 168075798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-bromo-1H-pyrrolo[2,3-c]pyridine | C7H5BrN2 | CID 53443442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-BroMo-4-Methoxy-1H-pyrrolo[2,3-b]pyridine price,buy 5-BroMo-4-Methoxy-1H-pyrrolo[2,3-b]pyridine - chemicalbook [chemicalbook.com]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
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